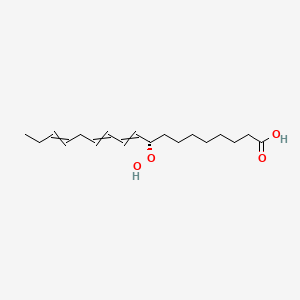![molecular formula C13H15ClN2 B1230006 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene CAS No. 200432-88-8](/img/structure/B1230006.png)
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene is an azepine.
科学的研究の応用
Synthesis and Chemical Properties
Azabicyclo Compounds in Analgesic Activity Research : Compounds like 2-methyl-2-azabicyclo[3.3.1]non-6-ene were synthesized to evaluate their potential analgetic activity, although they showed little to no activity in this regard (Cavestri & Mokotoff, 1977).
Pathways to Substituted Pyridinecarboxylic Acid Derivatives : Research on reactions of alcohols or amines with dichloro-oxa-azabicycloocten-ones, like 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, leads to the creation of pyridinecarboxylic acid derivatives (Dubois & Hoornaert, 1996).
Characterization of 5,6-Dihydropyridine : Synthesis of 5,6-dihydropyridine, which shares structural elements with 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, contributes to understanding the chemical properties and potential applications of such compounds (Lasne, Ripoll, Guillemin, & Denis, 1985).
Pharmaceutical Research
Synthesis of Epibatidine Isomers : The compound has been used in the synthesis of epibatidine isomers, which are important in the study of nicotinic acetylcholine receptor binding and antinociceptive properties (Cox & Malpass, 1999).
Nicotinic Acetylcholine Receptor Binding : Research on 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, closely related to the compound , provides insights into nicotinic acetylcholine receptor binding and its implications for analgesic properties (Carroll et al., 2001).
特性
CAS番号 |
200432-88-8 |
|---|---|
製品名 |
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene |
分子式 |
C13H15ClN2 |
分子量 |
234.72 g/mol |
IUPAC名 |
2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C13H15ClN2/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10/h3-4,7-8,10,12,16H,1-2,5-6H2 |
InChIキー |
TVSNVPGPFGAKPT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl |
正規SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl |
同義語 |
(2-chloro-5-pyridyl)-9-azabicyclo(4.2.1)non-2-ene UB 165 UB-165 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
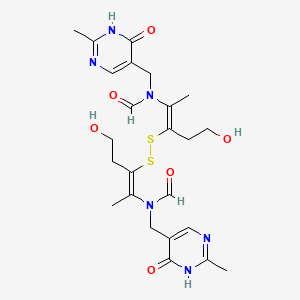
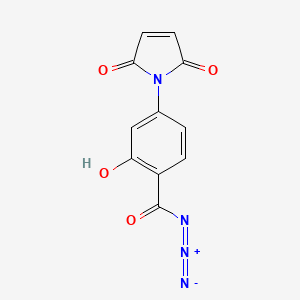

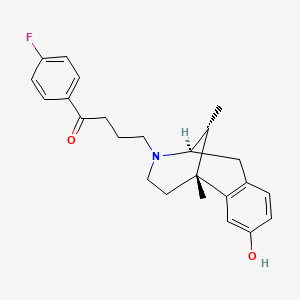
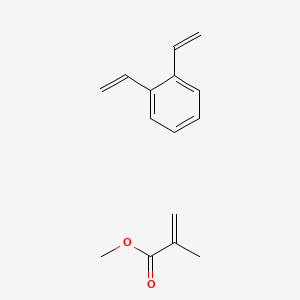
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
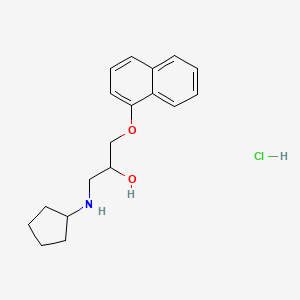
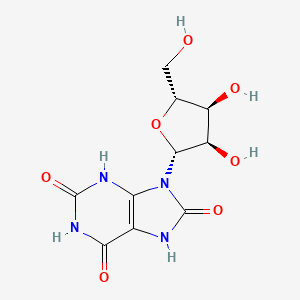

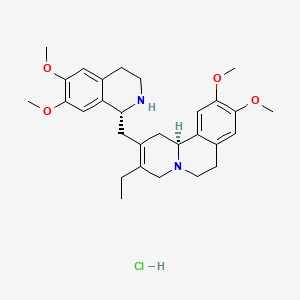
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
